(S)-2-Amino-8-oxo-decanoic acid methyl ester
Overview
Description
(S)-2-Amino-8-oxo-decanoic acid methyl ester is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of an amino group, a keto group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-8-oxo-decanoic acid methyl ester can be achieved through several methods. One common approach involves the esterification of the corresponding amino acid with methanol in the presence of an acid catalyst such as trimethylchlorosilane . This method is advantageous due to its mild reaction conditions and high yields.
Another method involves the use of thionyl chloride or sulfuric acid to facilitate the esterification process . These reagents help in converting the carboxylic acid group of the amino acid into a more reactive intermediate, which then reacts with methanol to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of ion-exchange resins as catalysts can also be employed to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-8-oxo-decanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form hydroxyl groups, resulting in the formation of alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions to introduce new functional groups.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
(S)-2-Amino-8-oxo-decanoic acid methyl ester has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-8-oxo-decanoic acid methyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the keto group can participate in redox reactions. These interactions can influence enzyme activity and metabolic processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-8-oxo-decanoic acid: Lacks the methyl ester group.
®-2-Amino-8-oxo-decanoic acid methyl ester: The enantiomer of the compound.
2-Amino-8-oxo-decanoic acid ethyl ester: Contains an ethyl ester group instead of a methyl ester.
Uniqueness
(S)-2-Amino-8-oxo-decanoic acid methyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
methyl (2S)-2-amino-8-oxodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-3-9(13)7-5-4-6-8-10(12)11(14)15-2/h10H,3-8,12H2,1-2H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUSGPXSOOHYNA-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCCCC(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)CCCCC[C@@H](C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457258 | |
Record name | (S)-2-AMINO-8-OXO-DECANOIC ACID METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635680-16-9 | |
Record name | (S)-2-AMINO-8-OXO-DECANOIC ACID METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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